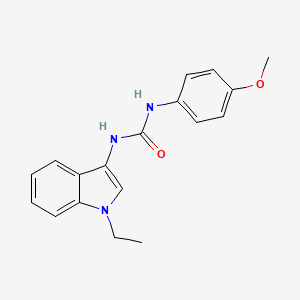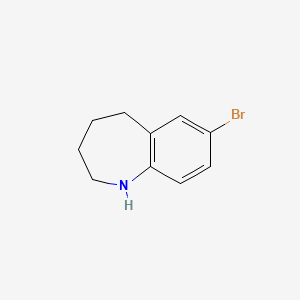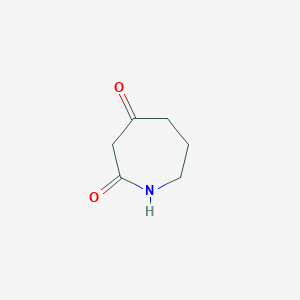
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea, also known as ESI-09, is a small molecule inhibitor that targets the Rho GTPase family of proteins. These proteins play a crucial role in regulating cell migration, proliferation, and cytoskeletal organization. ESI-09 has been shown to inhibit RhoA, Rac1, and Cdc42, making it a promising tool for studying the roles of these proteins in various cellular processes.
Wirkmechanismus
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea works by binding to the switch regions of Rho GTPases, preventing them from interacting with downstream effectors. This results in the inhibition of downstream signaling pathways that are involved in regulating cellular processes such as cell migration and proliferation.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. For example, it has been shown to inhibit cancer cell migration and invasion, as well as reduce the proliferation of cancer cells. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has also been shown to inhibit angiogenesis and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other signaling pathways. However, one limitation is that 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea may not be effective in all cellular contexts, as the roles of Rho GTPases can vary depending on the cell type and the specific signaling pathways involved.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to better understand the roles of Rho GTPases in various cellular processes, and how their dysregulation contributes to disease.
Synthesemethoden
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves several steps, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1H-indole-3-carboxylic acid to form an activated ester. This ester is then reacted with 4-methoxyaniline to form the corresponding amide. Finally, the urea moiety is introduced using N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) to yield 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has been used in a variety of scientific studies to investigate the roles of Rho GTPases in various cellular processes. For example, it has been shown to inhibit cancer cell migration and invasion by targeting RhoA and Rac1. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has also been used to study the role of RhoA in regulating actin dynamics during cell division.
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANEVVKIPMUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)


![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)
![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)


![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)